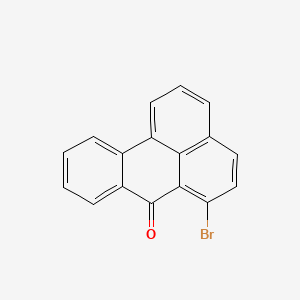

Bromo-7H-benz(de)anthracen-7-one

Description

Contextualizing Polycyclic Aromatic Hydrocarbons (PAHs) and Their Functionalized Derivatives in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons, characterized by their structure of fused benzene (B151609) rings, have long been a subject of intense scientific scrutiny. libretexts.org Contemporary research has expanded beyond the parent hydrocarbons to their functionalized derivatives, which exhibit a rich and tunable array of electronic and photophysical properties. nih.gov The introduction of various functional groups onto the aromatic core can significantly alter the molecule's behavior, opening up new avenues for their application in materials science and beyond. nih.govbenthamdirect.com

Overview of 7H-Benz(de)anthracen-7-one (Benzanthrone) as a Core Luminophore

At the heart of this exploration is 7H-Benz(de)anthracen-7-one, commonly known as benzanthrone (B145504). nist.govsigmaaldrich.comnist.govnist.govnist.gov This polycyclic aromatic ketone serves as a fundamental building block, or luminophore, in the design of fluorescent materials. mdpi.commdpi.com Its rigid, planar structure and extended π-conjugated system give rise to intrinsic luminescent properties. mdpi.com Benzanthrone derivatives are particularly noted for their high photostability and have been investigated for use as fluorescent probes and markers in various biological and chemical systems. mdpi.comrsc.org

Significance of Halogenation, Specifically Bromination, in Modulating Photophysical and Chemical Reactivity

The strategic modification of the benzanthrone framework through halogenation, particularly bromination, is a key strategy for fine-tuning its properties. The introduction of a bromine atom can influence the molecule's electronic structure and, consequently, its photophysical and chemical reactivity. ontosight.ai This is often attributed to the "heavy atom effect," which can enhance intersystem crossing, a process that competes with fluorescence. researchgate.net However, the impact of halogenation is complex and can also involve intramolecular photoinduced electron transfer processes. researchgate.net In the context of benzanthrone, bromination can lead to derivatives with altered absorption and emission characteristics, making them suitable for specific applications. nih.govresearchgate.net For instance, 3-Bromo-7H-benz(de)anthracen-7-one is a key starting material for synthesizing near-infrared fluorescent dyes. cookechem.com

Research Aims and Scope for Bromo-7H-benz(de)anthracen-7-one Studies

The primary research aim for studying this compound and its derivatives is to systematically investigate the structure-property relationships that govern their performance. This includes understanding how the position and number of bromine substituents affect the molecule's photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. mdpi.commdpi.com The scope of these studies often involves synthesizing novel derivatives and characterizing them using various spectroscopic techniques in different solvent environments to probe their solvatochromic behavior. nih.govrsc.orgresearchgate.netmdpi.com The ultimate goal is to develop new materials with tailored optical and electronic properties for applications in fields like organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govmdpi.commdpi.com

Detailed Research Findings

The following table summarizes key data for this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Properties/Applications |

| 3-Bromo-7H-benz(de)anthracen-7-one | 81-96-9 cookechem.comsielc.comkeyorganics.net | C₁₇H₉BrO cookechem.comkeyorganics.net | 309.16 g/mol cookechem.com | Starting material for near-IR fluorescent dyes. cookechem.com |

| 7H-Benz(de)anthracen-7-one | 82-05-3 nist.govnist.govnist.govnist.gov | C₁₇H₁₀O nist.govnist.govnist.govnist.gov | 230.2607 g/mol nist.govnist.govnist.govnist.gov | Core luminophore, used in dyes and fluorescent probes. nist.govmdpi.commdpi.com |

| 3,9-Dithis compound | 66498 (CID) nih.govnih.gov | C₁₇H₈Br₂O nih.govnih.govepa.gov | 388.06 g/mol epa.gov | Exhibits thermally activated delayed deep-red fluorescence. mdpi.com |

| 3,6-Dithis compound | 81-98-1 sigmaaldrich.com | C₁₇H₈Br₂O sigmaaldrich.com | Not specified | A rare chemical for early discovery research. sigmaaldrich.com |

| 2-Bromo-3-aminobenzo[de]anthracene-7-one | Not specified | Not specified | Not specified | Exhibits pronounced solvatochromism. nih.govresearchgate.net |

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | Not specified | Not specified | Not specified | Potential as a biomedical probe. mdpi.com |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Not specified | Not specified | Not specified | Synthesized via Sonogashira coupling. mdpi.com |

| 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | Not specified | Not specified | Not specified | Synthesized by bromine atom nucleophilic substitution. mdpi.com |

| Benzanthrone 3-isothiocyanate | Not specified | Not specified | Not specified | Used as a fluorescent label for proteins. bas.bg |

Structure

2D Structure

3D Structure

Properties

CAS No. |

30921-18-7 |

|---|---|

Molecular Formula |

C17H9BrO |

Molecular Weight |

309.16 g/mol |

IUPAC Name |

6-bromobenzo[a]phenalen-7-one |

InChI |

InChI=1S/C17H9BrO/c18-14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)17(19)16(14)15(10)12/h1-9H |

InChI Key |

NMSAMOWUJMCCEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=C(C=C4)Br)C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bromo 7h Benz De Anthracen 7 One

Foundational Synthetic Routes to Bromo-7H-benz(de)anthracen-7-one Precursors

The primary precursor, 7H-benz(de)anthracen-7-one, also known as benzanthrone (B145504), is a well-established compound. nist.govnist.govnist.gov It is commonly synthesized by heating a reduction product of anthraquinone (B42736) with sulfuric acid and glycerol (B35011). orgsyn.org Variations of this method may utilize derivatives of glycerol or acrolein, and the reduction of anthraquinone can be achieved using agents like aniline (B41778) sulfate, iron, or copper. orgsyn.org Alternative, though less common, synthetic routes to the benzanthrone core include the dehydrogenation of phenyl α-naphthyl ketone with aluminum or ferric chloride and the dehydration of 1-phenylnaphthalene-2-carboxylic acid. orgsyn.org

Direct Bromination Strategies and Mechanistic Considerations

The direct bromination of 7H-benz(de)anthracen-7-one is a key step in accessing bromo-substituted derivatives. Electrophilic substitution reactions on the benzanthrone core selectively occur at the 3-position, making 3-Bromo-7H-benz(de)anthracen-7-one a readily available and widely used starting material for the synthesis of new vat and fluorescent dyes. researchgate.net This regioselectivity is a critical aspect of its chemistry, directing subsequent functionalization.

Nucleophilic Aromatic Substitution Reactions of this compound

The bromine atom in 3-Bromo-7H-benz(de)anthracen-7-one is susceptible to nucleophilic aromatic substitution, providing a versatile platform for introducing a wide array of functional groups. This reactivity is central to the derivatization of the benzanthrone scaffold. The general mechanism for these reactions is a nucleophilic substitution, where an electron-rich species (the nucleophile) replaces the bromide ion (the leaving group) on the aromatic ring. libretexts.org

Amination Reactions and Derivatives (e.g., 3-amino, 3-piperazinyl, 3-amidino)

A significant class of reactions involving 3-Bromo-7H-benz(de)anthracen-7-one is its amination to produce various amino derivatives. These reactions are foundational for creating a diverse range of dyes and functional molecules.

3-Amino Derivatives: The synthesis of 3-aminobenzanthrone (B1253024) is a key transformation, as this compound serves as a precursor for further derivatization. For instance, 3-aminobenzo[de]anthracen-7-one can be condensed with appropriate aromatic aldehydes to form heterocyclic Schiff bases (azomethines). nih.gov These imines can then be reduced, for example with sodium borohydride (B1222165), to the corresponding amines, which often exhibit more pronounced luminescence. nih.gov

3-Piperazinyl and Other Cyclic Amine Derivatives: 3-Bromo-7H-benz(de)anthracen-7-one can be reacted with secondary cyclic amines, such as piperidine, in a nucleophilic aromatic substitution reaction to yield products like 3-(Piperidin-1-yl)-7H-benzo[de]anthracen-7-one. nih.gov These reactions are typically carried out by heating the reactants in a high-boiling solvent like 1-methyl-2-pyrrolidone. nih.gov

3-Amidino Derivatives: Amidino derivatives can also be synthesized. For example, 3-bromo-9-aminobenzanthrone undergoes condensation with dimethylformamide in the presence of phosphorous oxychloride to produce 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone. researchgate.netmdpi.com This reaction is reported to be more efficient than similar reactions with 3-aminobenzanthrone or 2-bromo-3-aminobenzanthrone, proceeding at lower temperatures and in less time. researchgate.net

Coupling Reactions and Aryl/Alkyl Substitutions (e.g., Sonogashira coupling for phenylethynyl derivatives)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the derivatization of 3-Bromo-7H-benz(de)anthracen-7-one, enabling the formation of carbon-carbon bonds and the introduction of aryl and alkyl substituents.

The Sonogashira coupling reaction, in particular, has been successfully employed for the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. mdpi.comresearchgate.netdoaj.org This reaction typically involves the use of a palladium catalyst (e.g., PdCl2 with PPh3 as a ligand) and a copper(I) co-catalyst (e.g., CuI) in a solvent like N,N-dimethylformamide (DMF) with a base such as triethylamine. mdpi.com This methodology provides a facile route to π-conjugated luminescent molecules with tunable photophysical properties. mdpi.comresearchgate.net Prior to the use of Sonogashira coupling, palladium-catalyzed reactions on the benzanthrone core were mainly limited to aryl cyanation and Buchwald-Hartwig amination. mdpi.com

Influence of Substituent Position on Reactivity (e.g., comparison of 3-bromo vs. 9-nitro-3-bromo benzanthrone)

The reactivity of the bromine atom in bromo-benzanthrone derivatives is significantly influenced by the presence and position of other substituents on the aromatic core. A notable example is the comparison between 3-bromobenzanthrone (B182157) and 3-bromo-9-nitrobenzanthrone.

The introduction of a strong electron-withdrawing nitro group at the 9-position of 3-bromobenzanthrone enhances the rate of nucleophilic aromatic substitution of the bromine atom. nih.gov This is because the nitro group reduces the electron density at the 3-position, making it more susceptible to attack by nucleophiles. nih.gov Consequently, reactions with secondary cyclic amines on 3-bromo-9-nitrobenzanthrone proceed faster and at lower temperatures, often resulting in higher yields compared to the analogous reactions with 3-bromobenzanthrone. nih.gov This demonstrates the profound electronic effect that substituents can exert on the reactivity of the benzanthrone system.

Derivatization Strategies Beyond Direct Bromine Substitution

While the substitution of the bromine atom is a primary strategy, further derivatization of the resulting products opens up a vast chemical space for new benzanthrone-based compounds. For example, the amino group in 3-aminobenzanthrone derivatives can be further modified. As mentioned earlier, condensation with aldehydes to form Schiff bases and subsequent reduction to secondary amines is a common approach. nih.gov These secondary amines can possess different photophysical properties compared to their imine precursors. nih.gov

Another example involves the selective bromination of 3-aminobenzanthrone at the 2-position using N-bromosuccinimide in dimethylformamide at low temperatures to yield 2-bromo-3-aminobenzo[de]anthracene-7-one. nih.gov This compound, with its donor-π-acceptor structure, exhibits interesting solvatochromic properties. nih.gov

The following table provides a summary of some key derivatives of this compound and their synthetic routes.

| Derivative Name | Starting Material | Key Reagents/Reaction Type | Reference(s) |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | 3-Bromobenzanthrone | Phenylacetylene, PdCl2, PPh3, CuI (Sonogashira coupling) | mdpi.com, researchgate.net, doaj.org |

| 3-[N-(1H-pyrrol-2-ylmethylidene)amino]benzo[de]anthracen-7-one | 3-Aminobenzo[de]anthracen-7-one | 1H-Pyrrole-2-carbaldehyde (Condensation) | nih.gov |

| 3-[N-(1H-pyrrol-2-ylmethyl)amino]benzo[de]anthracen-7-one | 3-[N-(1H-pyrrol-2-ylmethylidene)amino]benzo[de]anthracen-7-one | Sodium borohydride (Reduction) | nih.gov |

| 3-(Piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one | 3-Bromo-9-nitrobenzanthrone | Piperidine (Nucleophilic Aromatic Substitution) | nih.gov |

| 3-Bromo-9-N′-(N,N-dimethylformamidino)benzanthrone | 3-Bromo-9-aminobenzanthrone | Dimethylformamide, Phosphorous oxychloride (Condensation) | researchgate.net, mdpi.com |

| 2-Bromo-3-aminobenzo[de]anthracene-7-one | 3-Aminobenzanthrone | N-bromosuccinimide (Bromination) | nih.gov |

Synthesis of Disubstituted Benzanthrone Derivatives (e.g., 3,9-disubstituted)

The synthesis of disubstituted benzanthrone derivatives, particularly those with substituents at the 3 and 9 positions, has been a subject of interest due to the unique properties these compounds can exhibit. A common strategy involves the use of a pre-functionalized bromo-benzanthrone derivative.

One notable example is the synthesis of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone. mdpi.com This process begins with 3-bromo-9-aminobenzanthrone, which can be prepared by the nitration of 3-bromobenzanthrone followed by the reduction of the resulting nitro group. mdpi.comresearchgate.net The 3-bromo-9-aminobenzanthrone then undergoes a condensation reaction with dimethylformamide in the presence of phosphorus oxychloride to yield the target 3,9-disubstituted derivative. mdpi.comresearchgate.net This method highlights the utility of the bromine atom as a directing group and a stable substituent while further functionalization occurs at another position.

While monosubstituted aminobenzanthrones have been extensively studied, the investigation into disubstituted derivatives, such as 3,9-disubstituted benzanthrones, has been more limited. mdpi.com However, the synthesis of heterocyclic derivatives from 3,9-dibromobenzanthrone (B1345208) through nucleophilic substitution of the bromine atoms has been reported to yield compounds with thermally activated delayed deep-red fluorescence. researcher.life

Functionalization with Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the bromo-7H-benz[de]anthracen-7-one framework is crucial for tuning its electronic and photophysical properties. The inherent polarity of the benzanthrone core, with the carbonyl group acting as an electron acceptor, can be further modulated by the strategic placement of these functional groups.

A prime example is 2-bromo-3-aminobenzo[de]anthracene-7-one, which incorporates both an electron-donating amino group and an electron-withdrawing bromine atom. mdpi.com This "push-pull" or donor-π-acceptor (D–π–A) architecture is known to facilitate intramolecular charge transfer (ICT), a key process for developing materials with solvatochromic and color-tunable luminescent properties. mdpi.com The synthesis of this compound is achieved through the selective bromination of 3-aminobenzanthrone using N-bromosuccinimide in dimethylformamide at a low temperature. mdpi.com The presence of the amino group (EDG) and the bromine atom (EWG) significantly influences the molecule's electronic distribution and intermolecular interactions. mdpi.com

The effect of substituents on the reactivity of the benzanthrone system is also noteworthy. For instance, in the Diels-Alder cycloaddition of 9-bromoanthracene, the presence of an electron-donating methyl group alongside an electron-withdrawing group on the dienophile influences the regioselectivity of the reaction. jksus.org

Condensation Reactions for Complex Architectures

Condensation reactions are a powerful tool for elaborating the structure of bromo-7H-benz[de]anthracen-7-one, leading to the formation of larger, more complex molecular architectures. These reactions often involve the reaction of an amino-functionalized bromo-benzanthrone with a suitable coupling partner.

A well-documented example is the synthesis of 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone. mdpi.comresearchgate.net This reaction involves the condensation of 3-bromo-9-aminobenzanthrone with dimethylformamide, facilitated by phosphorus oxychloride. mdpi.comresearchgate.net This specific transformation creates an amidine derivative, a class of compounds known for their interesting photophysical properties. mdpi.com The reaction conditions, such as temperature and time, can be influenced by the substituents on the benzanthrone core. For instance, 3-bromo-9-aminobenzanthrone has been found to be more reactive than 3-aminobenzanthrone and 2-bromo-3-aminobenzanthrone in this type of condensation, requiring milder conditions. researchgate.net

Advanced Synthetic Techniques for Tailored Bromo-7H-benz[de]anthracen-7-one Derivatives

Modern synthetic organic chemistry offers a range of sophisticated techniques that enable the precise and efficient synthesis of custom-designed bromo-7H-benz[de]anthracen-7-one derivatives. These methods provide access to novel structures with specific functionalities that would be difficult to achieve through more traditional approaches.

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been applied to the modification of the benzanthrone skeleton. While the direct application to bromo-7H-benz[de]anthracen-7-one is a developing area, related palladium-catalyzed reactions on the benzanthrone core have been explored. For instance, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, has been successfully used to synthesize 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one from 3-bromobenzanthrone. researchgate.netmdpi.com This demonstrates the potential for using palladium catalysis to introduce new carbon-carbon bonds at the position of the bromine atom.

Furthermore, palladium-catalyzed borylative cyclization of 1,7-enynes has been shown to be an effective method for creating functionalized cyclohexanes, highlighting the power of palladium catalysis in constructing cyclic systems. rsc.org While not directly applied to bromo-7H-benz[de]anthracen-7-one in the provided context, such advanced cyclization strategies could potentially be adapted for creating novel annulated benzanthrone derivatives.

Vilsmeier-Haack Type Reactions

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org It involves the use of a substituted amide (like dimethylformamide) and a phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent. wikipedia.org This reaction is particularly effective for arenes that are more activated than benzene (B151609), such as phenols and anilines. wikipedia.org

Advanced Spectroscopic Characterization Techniques for Bromo 7h Benz De Anthracen 7 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing information on the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Aromatic and Aliphatic Protons

¹H-NMR spectroscopy is instrumental in identifying the number and environment of protons within a molecule. For derivatives of Bromo-7H-benz(de)anthracen-7-one, the aromatic region of the spectrum is particularly informative.

In the case of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, the aromatic protons of the benzanthrone (B145504) core resonate in a complex multiplet pattern in the downfield region of the spectrum, typically between δ 6.99 and 8.90 ppm nih.govmdpi.com. This complexity arises from the coupling between adjacent protons on the fused aromatic rings. The aliphatic region of the spectrum for this derivative displays two distinct singlets at δ 3.13 and 3.19 ppm, corresponding to the two methyl groups of the N,N-dimethylimidoformamide moiety nih.govmdpi.com.

No detailed ¹H-NMR data for the parent 3-Bromo-7H-benz(de)anthracen-7-one is available in the searched sources.

Interactive Data Table: ¹H-NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | 6.99 - 8.90 (m) | 3.13 (s), 3.19 (s) |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | 7.28 - 8.65 (m) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis of Carbon Frameworks

¹³C-NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, the ¹³C-NMR spectrum shows a characteristic signal for the carbonyl carbon at approximately δ 183.94 ppm nih.govmdpi.com. The numerous signals in the aromatic region, from roughly δ 122 to 144 ppm, correspond to the carbon atoms of the fused rings nih.govmdpi.com. The aliphatic carbons of the methyl groups appear upfield at δ 54.85 ppm nih.gov.

The ¹³C-NMR spectrum of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one also shows the carbonyl carbon peak at a similar position (δ 183.5 ppm) and a complex aromatic region mdpi.com.

No detailed ¹³C-NMR data for the parent 3-Bromo-7H-benz(de)anthracen-7-one is available in the searched sources.

Interactive Data Table: ¹³C-NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) |

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | 183.94 | 122.26 - 143.80 | 54.85 |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | 183.5 | 122.9 - 135.6 | - |

Infrared (IR) and Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

IR and FTIR-ATR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound derivatives is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1650-1670 cm⁻¹ mdpi.com. The presence of aromatic C-H and C=C stretching vibrations is also evident in the spectra. For instance, the FTIR-ATR spectrum of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide shows a strong carbonyl peak at 1670 cm⁻¹ mdpi.com.

Specific IR absorption data for the parent 3-Bromo-7H-benz(de)anthracen-7-one is available in the NIST database but without detailed peak assignments nist.govnist.gov.

Interactive Data Table: Key IR Absorption Bands (cm⁻¹)

| Compound | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | 1670 (s) | 3042 (w) |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | 1654 | 3057 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. HRMS provides highly accurate mass measurements, allowing for the determination of molecular formulas.

The mass spectrum of brominated compounds is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

In the mass spectrum of a derivative, N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, molecular ions corresponding to bromobenzanthrone with m/z values of 308 and 310 were detected, indicating the fragmentation of the derivative to the core bromobenzanthrone structure under the experimental conditions mdpi.com. The NIST database lists the top three m/z peaks for 3-Bromobenzanthrone (B182157) as 100, 308, and 310 nih.gov.

HRMS analysis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one confirmed its molecular formula with high accuracy mdpi.com.

Interactive Data Table: Mass Spectrometry Data

| Compound | Molecular Ion Peaks (m/z) | Key Fragments (m/z) |

| 3-Bromo-7H-benz(de)anthracen-7-one | 308, 310 | 100 |

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | Not observed | 308, 310 |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one (HRMS) | 331.1115 [M+H]⁺ | - |

X-ray Diffraction Analysis for Solid-State Structural Elucidation

No specific X-ray diffraction data for 3-Bromo-7H-benz(de)anthracen-7-one is available in the searched sources.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to confirm the empirical formula of a newly synthesized compound.

For N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, the calculated elemental composition was found to be in close agreement with the experimentally determined values, thus confirming its molecular formula nih.govmdpi.com.

Interactive Data Table: Elemental Analysis Data for N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide (C₂₀H₁₅BrN₂O)

| Element | Calculated (%) | Found (%) |

| C | 63.34 | 63.18 |

| H | 3.99 | 4.01 |

| N | 7.39 | 7.27 |

No specific elemental analysis data for the parent 3-Bromo-7H-benz(de)anthracen-7-one is available in the searched sources.

Photophysical Investigations of Bromo 7h Benz De Anthracen 7 One and Its Derivatives

Electronic Absorption Spectroscopy in Solution and Solid State

The study of how these compounds absorb light provides fundamental insights into their electronic structure. Spectroscopic analyses in various solvents and in the solid state highlight the influence of substituent groups and environmental polarity on the electronic transitions of the benzanthrone (B145504) core.

Characterization of Absorption Maxima (λabs) and Molar Absorption Coefficients

The electronic absorption spectra of bromo-benzanthrone derivatives are characterized by absorption maxima (λabs) that are sensitive to both the position of the bromine substituent and the nature of other functional groups on the aromatic core. For instance, derivatives with a donor-π-acceptor (D–π–A) architecture, where an electron-donating group (like an amino group) and an electron-accepting group (the carbonyl of the benzanthrone system) are present, show pronounced solvatochromism. nih.govresearchgate.net

In the case of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, the position of the absorption maximum shifts to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. mdpi.com The absorption maximum (λabs) for this compound is observed at 436 nm in non-polar hexane (B92381) and shifts to 486 nm in the highly polar dimethyl sulfoxide (B87167) (DMSO). mdpi.com This shift of approximately 50 nm is indicative of a strong intramolecular charge transfer (ICT) character in the electronic transition. mdpi.com Similarly, 2-bromo-3-aminobenzo[de]anthracene-7-one (2-Br-3-NH2BA) also displays a significant bathochromic shift in its absorption spectrum with increasing solvent polarity, a behavior attributed to its D-π-A structure. nih.govresearchgate.net

The molar absorption coefficients (ε), which measure the probability of an electronic transition, are also significant for these compounds. The N′-formamidino derivative of 3-bromo-9-aminobenzanthrone exhibits high molar absorption coefficients, suggesting efficient light absorption. mdpi.com

Table 1: Absorption Properties of Bromo-7H-benz(de)anthracen-7-one Derivatives in Various Solvents

| Derivative | Solvent | λabs (nm) | Molar Absorption Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | Hexane | 436 | 12,000 |

| Benzene (B151609) | 461 | 14,000 | |

| Chloroform (B151607) | 470 | 14,000 | |

| Ethyl Acetate (B1210297) | 458 | 13,000 | |

| Dichloromethane | 470 | 14,000 | |

| Ethanol | 468 | 13,000 | |

| Acetonitrile | 465 | 14,000 | |

| DMSO | 486 | 13,000 | |

| 2-bromo-3-aminobenzo[de]anthracene-7-one | Hexane | 460 | - |

| Toluene | 475 | - | |

| Dichloromethane | 498 | - | |

| Acetonitrile | 500 | - | |

| Ethanol | 505 | - |

Data for the first derivative sourced from Romanovska et al. (2022) mdpi.com. Data for the second derivative sourced from research on its photoluminescence dependence on solvent polarity nih.govresearchgate.net. Molar absorption coefficients for the second derivative were not specified in the provided context.

Analysis of Vibrational Fine Structure in Absorption Spectra

While detailed analyses of vibrational fine structure in the absorption spectra of bromo-benzanthrone derivatives are not extensively reported, some spectral features suggest its presence. The appearance of shoulders or multiple peaks within a broader absorption band can often be attributed to vibrational progressions coupled with the electronic transition. For some derivatives, the absorption spectra show broad, often structureless bands, particularly in polar solvents, which is characteristic of molecules with strong intramolecular charge transfer character where the distinct vibrational levels may be blurred. mdpi.com However, in non-polar solvents, some degree of vibrational structure may be more resolved. For example, the emission spectrum of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide shows a double emission band in hexane, which points to a well-defined vibrational structure in the ground state. mdpi.com A similar, though often less resolved, structure can be inferred for the excited state from the absorption spectrum.

Fluorescence Emission Spectroscopy and Luminescent Properties

The luminescent properties of bromo-benzanthrone derivatives are a key area of investigation, revealing their potential as emitters in various applications. These properties are intrinsically linked to the fate of the molecule after it absorbs light.

Determination of Emission Maxima (λem) and Quantum Yields

The fluorescence emission of bromo-benzanthrone derivatives is highly dependent on solvent polarity, a phenomenon known as solvatochromism. For D-π-A type molecules like 2-bromo-3-aminobenzo[de]anthracene-7-one, the emission maxima (λem) can shift dramatically, by over 110 nm, from non-polar to polar solvents. nih.govresearchgate.net This large red-shift is a hallmark of an excited state with significant charge-transfer character that is stabilized by polar solvent molecules. nih.govresearchgate.net

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, also shows strong solvent dependence. Generally, higher quantum yields are observed in non-polar solvents. nih.govresearchgate.net In polar solvents, non-radiative decay pathways can become more dominant, leading to a decrease in fluorescence efficiency. nih.govresearchgate.net This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which provides an efficient channel for non-radiative relaxation. nih.govresearchgate.net For N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, the quantum yield is highest in ethyl acetate and chloroform. mdpi.com

Table 2: Emission Properties of this compound Derivatives in Various Solvents

| Derivative | Solvent | λem (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | Hexane | 525, 558 | 0.12 |

| Benzene | 566 | 0.16 | |

| Chloroform | 592 | 0.23 | |

| Ethyl Acetate | 580 | 0.23 | |

| Dichloromethane | 598 | 0.19 | |

| Ethanol | 599 | 0.08 | |

| Acetonitrile | 595 | 0.12 | |

| DMSO | 610 | 0.04 | |

| 2-bromo-3-aminobenzo[de]anthracene-7-one | Hexane | 520 | High |

| Ethanol | 630 | Low |

Data for the first derivative sourced from Romanovska et al. (2022) mdpi.com. Data for the second derivative is qualitative based on research findings nih.govresearchgate.net.

Measurement and Analysis of Stokes Shift

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is notably large for many bromo-benzanthrone derivatives. For N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, Stokes shifts can be as large as 5920 cm⁻¹ in ethanol. mdpi.com Similarly, 2-bromo-3-aminobenzo[de]anthracene-7-one exhibits a very high Stokes shift. researchgate.net

Such large Stokes shifts are indicative of a substantial difference in the geometry of the molecule between its ground and excited states. researchgate.net This supports the occurrence of intramolecular charge transfer (ICT) upon photoexcitation, where the significant redistribution of electron density leads to a more relaxed, lower-energy excited state from which emission occurs. researchgate.net

Investigation of Thermally Activated Delayed Fluorescence (TADF) in Specific Derivatives

Certain derivatives of bromo-benzanthrone have been found to exhibit Thermally Activated Delayed Fluorescence (TADF). This phenomenon allows for the harvesting of non-emissive triplet excitons for light emission, which is of great interest for developing highly efficient organic light-emitting diodes (OLEDs).

Heterocyclic derivatives synthesized through the nucleophilic substitution of bromine atoms in 3,9-dibromobenzanthrone (B1345208) have been shown to display TADF with deep-red emission. mdpi.com The mechanism involves the molecule in its excited triplet state (T1) undergoing a reverse intersystem crossing (RISC) to the excited singlet state (S1) through thermal activation. The molecule then returns to the ground state via fluorescence. For TADF to be efficient, the energy gap between the S1 and T1 states (ΔEST) must be very small.

In a related area of research, asymmetric TADF emitters have been developed using a 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene (OBA) acceptor. rsc.org The introduction of a bromine atom to this acceptor (creating the OBA-BrO derivative) was found to increase the rate of reverse intersystem crossing (kRISC) by a factor of two to three. rsc.org This bromo-substituted derivative also exhibited a very high photoluminescent quantum yield of 0.92 in a doped film, demonstrating the potential of bromine substitution as a strategy for designing efficient TADF emitters. rsc.org

Solvatochromism Studies and Environmental Sensitivity

The environmental sensitivity of this compound derivatives, particularly their response to solvent polarity, is a key characteristic. This behavior is primarily governed by changes in the electronic distribution upon photoexcitation.

Effect of Solvent Polarity on Absorption and Emission Spectra

The absorption and emission spectra of this compound and its derivatives exhibit a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. nih.govmdpi.com Generally, as the solvent polarity increases, a bathochromic (red) shift is observed in both the absorption and fluorescence emission spectra. mdpi.comnih.gov

For instance, studies on 2-bromo-3-aminobenzo[de]anthracen-7-one (2-Br-3-NH2BA) revealed a significant red shift in the emission maximum of over 110 nm when moving from non-polar solvents like hexane to polar solvents like dimethylformamide (DMF). nih.govmdpi.comnih.gov Similarly, N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide shows a bathochromic shift of about 50 nm in its absorption band as solvent polarity increases from hexane to dimethyl sulfoxide (DMSO). mdpi.com However, the extent of this shift can be influenced by the specific substitution pattern on the benzanthrone core. mdpi.comnih.gov While emission spectra consistently show a pronounced solvatochromic shift, the absorption spectra may exhibit less substantial variations. nih.govnih.gov

The observed Stokes shift, which is the difference between the absorption and emission maxima, also tends to increase with solvent polarity. nih.gov This indicates a greater stabilization of the excited state compared to the ground state in polar environments. nih.gov

The following interactive table summarizes the photophysical properties of a representative this compound derivative in various solvents.

Table 1: Photophysical Data for 2-Bromo-3-aminobenzo[de]anthracen-7-one in Various Solvents

| Solvent | Polarity Index (PI) | Absorption Max (λabs, nm) | Emission Max (λems, nm) | Stokes Shift (Δν, cm⁻¹) |

|---|---|---|---|---|

| Hexane | 0.1 | 430 | 508 | 3683 |

| Benzene | 2.7 | 445 | 535 | 4012 |

| Chloroform | 4.1 | 450 | 560 | 4678 |

| Ethyl Acetate | 4.4 | 448 | 575 | 5289 |

| Acetone | 5.1 | 452 | 588 | 5621 |

| Ethanol | 5.2 | 455 | 602 | 5987 |

| DMF | 6.4 | 460 | 615 | 6211 |

| DMSO | 7.2 | 462 | 623 | 6398 |

Data sourced from studies on 2-bromo-3-aminobenzo[de]anthracen-7-one. nih.govmdpi.com

Intramolecular Charge Transfer (ICT) Mechanisms and Their Role in Solvatochromic Behavior

The significant solvatochromic shifts observed in this compound derivatives are attributed to intramolecular charge transfer (ICT) processes. nih.govmdpi.comscispace.com These molecules often possess a donor-π-acceptor (D-π-A) architecture, where an electron-donating group (like an amino group) and an electron-accepting group (the carbonyl group of the benzanthrone core) are connected by a π-conjugated system. nih.govmdpi.comresearchgate.net The bromine atom also acts as an electron-withdrawing substituent, further enhancing this effect. mdpi.com

Upon photoexcitation, there is a redistribution of electron density, leading to a transfer of charge from the donor to the acceptor moiety. This results in an excited state that is significantly more polar than the ground state. nih.gov Polar solvent molecules can then reorient around the excited-state dipole, stabilizing it and thus lowering its energy level. This stabilization is more pronounced in more polar solvents, leading to the observed red shift in the emission spectrum. nih.gov

In highly polar solvents, a phenomenon known as twisted intramolecular charge transfer (TICT) can occur. nih.govmdpi.comnih.gov In the TICT state, the molecular conformation becomes twisted, which can lead to a decrease in the fluorescence quantum yield, effectively quenching the emission. nih.govmdpi.comnih.gov This is because the TICT state provides a non-radiative decay pathway for the excited molecule to return to the ground state.

Excited State Dynamics and Photostability Analysis

Characterization of Lowest Excited Singlet States (π-π*)

Computational studies, supported by experimental evidence, have characterized the lowest excited singlet state (S1) in benzanthrone derivatives as being of a π-π* nature. acs.org This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The absorption bands observed in the visible region of the spectrum for these compounds are typically assigned to this S0 → S1 (π-π) transition. acs.org In derivatives with donor-acceptor character, this π-π transition possesses significant intramolecular charge transfer character. acs.org

Inter-System Crossing (ISC) Processes and Their Dependence on Solvent/Substituents

Intersystem crossing (ISC) is a process where the molecule transitions from an excited singlet state (S1) to an excited triplet state (T1). The efficiency of this process can significantly impact the fluorescence quantum yield, as it competes with fluorescence decay. In some carbonyl-containing aromatic compounds, ISC can be extremely rapid. rsc.orgncl.ac.uk

Photostability of Benzanthrone Derivatives in Various Media

A key advantage of benzanthrone-based dyes is their notable photostability. bas.bgmdpi.comnih.govnih.gov This robustness against photodegradation is crucial for applications requiring long-term performance and repeated exposure to light, such as in fluorescent labels and organic light-emitting diodes (OLEDs). mdpi.commdpi.com The extended π-conjugated system of the benzanthrone core contributes to this stability. nih.gov Studies have shown that these dyes maintain their fluorescent properties over time in various media, making them reliable fluorophores. nih.govmdpi.com This inherent stability, combined with their tunable luminescent properties, makes this compound and its derivatives promising candidates for the development of advanced materials. mdpi.comnih.gov

Computational Chemistry Approaches to Bromo 7h Benz De Anthracen 7 One Systems

Computational chemistry provides powerful tools for understanding the electronic and optical properties of complex organic molecules like Bromo-7H-benz(de)anthracen-7-one. These theoretical methods allow for the elucidation of structure-property relationships, guiding the design of new materials with tailored functionalities.

Advanced Research Applications of Bromo 7h Benz De Anthracen 7 One and Its Derivatives

Applications as Fluorescent Probes and Markers in Chemical Biology Research

Derivatives of the Bromo-7H-benz(de)anthracen-7-one scaffold are integral to the development of small molecule fluorescent probes, which are essential for interrogating complex biological systems. researchgate.net Their ability to emit bright fluorescence that can be modulated by the local environment makes them suitable for a range of applications, from cellular imaging to the detection of specific biomolecules. mdpi.comnih.gov

The high quantum yield and photostability of benzanthrone (B145504) derivatives make them excellent candidates for bioimaging. mdpi.commdpi.com They can be used as fluorescent stains and labels to visualize and study cellular and sub-cellular structures and processes with high clarity.

Derivatives of 7H-benzo[de]anthracen-7-one have been successfully utilized as lipophilic fluorescent probes for the visualization of various biological organisms. mdpi.com Research has demonstrated their application in confocal laser scanning microscopy imaging for the diagnosis and study of parasitic trematodes and nematodes. researchgate.netnih.gov Furthermore, these fluorescent dyes have been applied to identify and analyze callus embryos in different plant species, showcasing their utility across diverse biological kingdoms. mdpi.comresearchgate.netnih.gov

The fluorescence of certain this compound derivatives is highly sensitive to the polarity of their microenvironment. nih.gov This property is exploited to study and probe biomolecules like proteins and lipids. mdpi.com For instance, 3-amino-derivatives of benzanthrone act as effective lipophilic (hydrophobic) probes, allowing researchers to investigate lipid-rich structures within cells. nih.gov A specific derivative, N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, has been identified as a potential biomedical probe for both proteins and lipids due to its favorable photophysical characteristics. researchgate.net

| Derivative Type | Target Biomolecule | Key Feature | Reference |

|---|---|---|---|

| 3-Amino-derivatives | Lipids | Acts as a lipophilic (hydrophobic) probe. | nih.gov |

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | Proteins and Lipids | Potential as a biomedical probe due to photophysical properties. | researchgate.net |

The lipophilic nature of benzanthrone 3-N-derivatives makes them particularly useful for membrane studies. nih.gov As these probes preferentially partition into nonpolar environments, they can be used to stain and investigate the structure and dynamics of cellular membranes, which are primarily composed of lipids. The fluorescence of these probes can report on changes in membrane polarity and fluidity, providing insights into membrane-associated biological processes.

Certain benzanthrone derivatives have shown remarkable specificity in detecting amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases. nih.gov Studies have shown that these fluorescent probes can be used to selectively identify amyloid fibrils of the enzyme lysozyme. mdpi.comresearchgate.net This application is critical for research into the pathology of amyloid-related diseases and for the development of diagnostic tools.

The pronounced solvatochromism of this compound derivatives—their ability to change color in response to solvent polarity—is a key feature in the development of fluorescent sensors. mdpi.comnih.gov A novel derivative, 2-bromo-3-aminobenzo[de]anthracene-7-one, exhibits significant shifts in its fluorescence emission, moving from 508 nm in non-polar hexane (B92381) to longer wavelengths in more polar solvents, a shift of about 115 nm. nih.gov This sensitivity to environmental polarity makes it a promising candidate for color-tunable luminescent applications and sensing. nih.gov

Similarly, the derivative N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide is noted for its large Stokes shifts (up to 5920 cm⁻¹ in ethanol) and its potential as a sensitive probe for solvent polarity. mdpi.comresearchgate.net The photophysical properties of these compounds, which can be fine-tuned by altering their chemical structure, enable the rational design of sensors for specific analytes or environmental conditions. mdpi.com

| Derivative | Key Property | Observation | Potential Application | Reference |

|---|---|---|---|---|

| 2-bromo-3-aminobenzo[de]anthracene-7-one | Solvatochromism | Fluorescence emission shifts by ~115 nm with increasing solvent polarity. | Color-tunable luminescent sensors. | nih.gov |

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | Large Stokes Shift | Up to 5920 cm⁻¹ in ethanol. | Sensitive probe for solvent polarity. | researchgate.net |

| 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one | Solvatochromism & High Quantum Yield | Fluoresces from 492 nm (chloroform) to 535 nm (ethanol); quantum yield of 68% in ethanol. | Visualization of biological objects and technological applications. | mdpi.com |

Development of Fluorescent Sensors

pH Sensing Probes Based on PET and ICT Mechanisms

Derivatives of this compound are promising candidates for the development of fluorescent pH sensors. Their sensing capability often relies on two primary photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

The ICT mechanism is prominent in derivatives that possess both an electron-donating group and an electron-accepting group, creating a donor-π-acceptor (D–π–A) structure. The novel benzanthrone derivative, 2-bromo-3-aminobenzo[de]anthracene-7-one, serves as a clear example of a D-π-A system where the amino group acts as the donor and the carbonyl group as the acceptor. nih.govmdpi.com Such molecules exhibit pronounced solvatochromism, meaning their absorption and fluorescence spectra are highly sensitive to the polarity of their environment. nih.govmdpi.com A change in pH can alter the protonation state of a functional group (e.g., an amino or piperazinyl substituent), which in turn modifies the electron-donating or -accepting strength of that group. This change directly impacts the ICT process, resulting in a detectable shift in the fluorescence emission wavelength or intensity, allowing for the determination of pH.

In a PET-based sensor, the benzanthrone core acts as the fluorophore, and a separate receptor unit capable of binding protons is attached. In the deprotonated state, the receptor may have a lone pair of electrons that can be transferred to the excited fluorophore, quenching its fluorescence. Upon protonation at low pH, this electron transfer is inhibited, "switching on" the fluorescence. The synthesis of derivatives like 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, by reacting 3-bromobenzanthrone (B182157) with a piperazine-containing molecule, creates structures ideally suited for this type of pH-dependent modulation. mdpi.com

The photophysical properties of these derivatives are extensively studied in various solvents to understand their potential as sensors.

Interactive Table: Photophysical Properties of a Benzanthrone Derivative

The following table details the absorption and emission characteristics of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one in different solvents, illustrating its sensitivity to environmental polarity. mdpi.com

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Hexane | 0.009 | 426 | 521 | 4410 |

| Toluene | 0.099 | 436 | 545 | 4680 |

| Chloroform (B151607) | 0.259 | 446 | 572 | 4860 |

| Ethyl acetate (B1210297) | 0.228 | 438 | 577 | 5350 |

| Acetonitrile | 0.460 | 439 | 599 | 6110 |

| Ethanol | 0.654 | 440 | 606 | 6220 |

| Methanol | 0.762 | 441 | 608 | 6220 |

| DMSO | 0.444 | 457 | 614 | 5570 |

Detection of Metal Cations (e.g., Chromium(III))

The functionalization of the this compound framework has led to the creation of selective chemosensors for metal cations. Researchers have successfully synthesized ligands capable of binding with specific metal ions, leading to a measurable change in their optical properties.

Notably, amidine derivatives of 7-oxo-7H-benzo[de]anthracene have been investigated as potential selective probes for chromium(III) cations. researchgate.net These ligands are designed so that the amidine group can act as a bidentate chelator, coordinating with the metal ion through its nitrogen atoms. researchgate.net The primary sensing mechanism observed is luminescence quenching. researchgate.net When the benzanthrone-amidine ligand is in its free state, it exhibits strong fluorescence. However, upon forming a complex with a chromium(III) ion, this fluorescence is significantly diminished. This quenching effect provides a clear "off" signal for the detection of the cation. researchgate.net Spectroscopic and elemental analyses suggest a 1:3 stoichiometry for the chromium-to-ligand ratio in the resulting complexes. researchgate.net

Table: Characteristics of Benzanthrone-Amidine Ligand for Cr(III) Detection

| Feature | Description | Finding |

| Ligand Type | Amidine derivative of 7H-benzo[de]anthracen-7-one. | Acts as a bidentate ligand. researchgate.net |

| Coordination Site | Nitrogen atoms of the amidino group. researchgate.net | Forms stable complexes with Cr(III). |

| Sensing Mechanism | Luminescence Quenching. researchgate.net | The strong fluorescence of the ligand is turned off upon binding to chromium(III). researchgate.net |

| Stoichiometry | 1:3 (Chromium:Ligand). researchgate.net | Confirmed by elemental analysis of the synthesized complexes. researchgate.net |

Contributions to Materials Science and Optoelectronics

The robust and highly fluorescent nature of the benzanthrone skeleton, particularly when functionalized, makes it a valuable component in materials science and the development of optoelectronic devices.

Utilization in Liquid Crystal Displays (LCDs) and Polymeric Materials

Derivatives of 7H-benzo[de]anthracen-7-one have found applications in both liquid crystal systems and luminescent polymers. researchgate.net In LCDs, they can be used as dichroic dyes. Their rigid, elongated molecular shape allows them to align with the host liquid crystal molecules. This orientation results in the anisotropic absorption of light, a critical property for creating contrast in certain display modes.

When incorporated into polymers, these compounds can create highly fluorescent materials. researchgate.net They can be added as a dopant to a polymer matrix or chemically bonded as part of the polymer backbone. The high photostability and strong emission of many benzanthrone derivatives are advantageous for creating durable and bright luminescent plastics for applications ranging from decorative elements to components in lighting systems. mdpi.com

Development of Organic Thin Films

The planar aromatic structure of this compound and its derivatives makes them highly suitable for the fabrication of organic thin films. researchgate.net These films are foundational to many organic electronic devices. Using techniques such as vacuum deposition or spin-coating, these molecules can be arranged into well-ordered layers. The quality of these films is crucial for efficient charge transport and light emission. The strong fluorescence and tunable electronic properties of these materials make them promising candidates for the emissive layer in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com

Investigation of Nonlinear Optical (NLO) Properties

There is significant interest in the nonlinear optical (NLO) properties of benzanthrone derivatives. researchgate.net NLO materials are those whose optical properties (like refractive index or absorption coefficient) change with the intensity of incident light. A key strategy for designing molecules with strong NLO responses is the creation of a D–π–A structure.

Derivatives such as 2-bromo-3-aminobenzo[de]anthracene-7-one are excellent examples of this molecular design. nih.govmdpi.com The electron-donating amino group and the electron-withdrawing carbonyl group, separated by the extensive π-conjugated system of the benzanthrone core, facilitate a strong intramolecular charge transfer upon excitation. nih.govmdpi.com This charge-transfer character is a direct contributor to a large second-order hyperpolarizability (β), a key figure of merit for NLO activity. The pronounced solvatochromism observed in these compounds is a direct manifestation of this underlying electronic structure. nih.gov

Design of Optical Limiter Devices

Optical limiters are devices that exhibit high transmittance at low input light intensities but low transmittance at high intensities. They are crucial for protecting sensitive optical sensors or human eyes from damage by high-power laser beams. This behavior is a third-order NLO effect, often relying on mechanisms like reverse saturable absorption (RSA). Materials with extended π-conjugated systems, like benzanthrone derivatives, are known to be good candidates for exhibiting such NLO properties. researchgate.net While specific studies on optical limiting using this compound are emerging, their established NLO-active D-π-A structures make them a promising class of compounds for research and development in this area of advanced photonics. researchgate.netkeyorganics.net

Exploration in Light Harvesting Materials

The unique photophysical properties of 7H-benz(de)anthracen-7-one and its derivatives, such as high photostability and strong fluorescence, make them attractive candidates for light-harvesting applications. mdpi.comnih.gov Research has focused on modifying the core structure of this compound to create molecules with tailored light-absorbing and-emitting characteristics. These modifications often aim to establish a donor-π-acceptor (D–π–A) architecture within the molecule, which is highly effective for intramolecular charge transfer (ICT), a key process in light-harvesting systems. nih.govmdpi.com

A significant area of investigation involves the synthesis of derivatives where the bromine atom and other substituents on the benzanthrone skeleton act as electron-withdrawing or -donating groups, influencing the molecule's electronic and optical properties. nih.gov The introduction of amino groups, for example, can serve as an effective electron donor, creating a D-π-A structure with the carbonyl group of the benzanthrone core acting as the acceptor. nih.gov This design strategy leads to materials with tunable photophysical behaviors that are sensitive to their environment.

Detailed Research Findings

Recent studies have explored specific derivatives of this compound, revealing their potential in light-harvesting applications.

One such derivative is 2-bromo-3-aminobenzo[de]anthracene-7-one (2-Br-3-NH₂BA) . This compound was synthesized by the selective bromination of 3-aminobenzanthrone (B1253024). mdpi.com Its structure features an amino group (donor) and a bromine atom (withdrawing substituent) on the benzanthrone (π-acceptor) framework, establishing the D-π-A configuration. nih.gov This structure results in pronounced solvatochromism, where the absorption and fluorescence emission spectra shift significantly with changes in solvent polarity. nih.govnih.gov Optical measurements showed a substantial red-shift of over 110 nm in the emission maximum when moving from non-polar to polar solvents. nih.gov This sensitivity to the environment makes it a promising candidate for applications where color-tunable luminescence is desired. nih.govnih.gov Furthermore, the quantum yield was found to be higher in non-polar solvents, while polar solvents led to emission quenching due to a twisted intramolecular charge transfer (TICT) state. nih.gov

Photophysical Properties of 2-bromo-3-aminobenzo[de]anthracene-7-one in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Hexane | 435 | 511 | 3449 | 0.61 |

| Benzene (B151609) | 455 | 545 | 3681 | 0.54 |

| Chloroform | 462 | 580 | 4363 | 0.45 |

| Ethyl Acetate | 458 | 588 | 4800 | 0.21 |

| Acetone | 460 | 600 | 5072 | 0.09 |

| Ethanol | 464 | 608 | 5143 | 0.05 |

| DMF | 473 | 620 | 5131 | 0.03 |

| DMSO | 482 | 625 | 4894 | 0.02 |

Data sourced from studies on the photophysical behavior of 2-Br-3-NH₂BA. nih.govnih.gov

Another studied derivative is N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide . This compound was synthesized from 3-bromo-9-aminobenzanthrone. mdpi.comresearchgate.net Its photophysical properties were evaluated in several organic solvents, demonstrating its potential as a luminophore. mdpi.com The absorption maximum of this dye is located between 430 nm and 490 nm, and it exhibits a bathochromic shift of about 50 nm as the solvent polarity increases from hexane to dimethyl sulfoxide (B87167). mdpi.com The compound luminesces in the 500–660 nm range, and its fluorescence quantum yield is notably high in solvents like ethyl acetate and chloroform. mdpi.com

Photophysical Properties of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Hexane | 439 | 506, 532 | 3072 | 0.12 |

| Benzene | 461 | 556 | 3747 | 0.28 |

| Chloroform | 471 | 592 | 4252 | 0.35 |

| Ethyl Acetate | 465 | 590 | 4516 | 0.36 |

| Acetone | 470 | 608 | 4812 | 0.13 |

| Ethanol | 472 | 618 | 4969 | 0.05 |

| Acetonitrile | 468 | 617 | 5111 | 0.07 |

| DMSO | 489 | 642 | 4831 | 0.02 |

Data sourced from research on amidino derivatives of 3-bromo-9-aminobenzantrone. mdpi.com

The development of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one through Sonogashira coupling reactions represents another advancement in this field. mdpi.com This derivative also shows interesting photophysical properties. For instance, in ethanol, it exhibits a high fluorescence quantum yield of 68% and a large Stokes shift of 109 nm, making it an efficient emitter. mdpi.com

These findings underscore the versatility of the this compound scaffold. By strategically introducing different functional groups, researchers can fine-tune the electronic and photophysical properties of the resulting molecules, paving the way for their application in advanced light-harvesting systems and other optoelectronic devices. nih.govmdpi.com

Structure Activity and Structure Property Relationship Studies

Influence of Halogen Atom (Bromine) Position and Presence on Molecular Properties

The introduction of a bromine atom to the benzanthrone (B145504) structure significantly impacts its chemical reactivity and photophysical characteristics. The position of the bromine atom is crucial in determining the extent of these changes.

For instance, the presence of a bromine atom at the 3-position, as in 3-bromo-7H-benz(de)anthracen-7-one, alters the electron density distribution across the aromatic system. This halogenation is a key step in synthesizing various derivatives, as the bromine atom serves as a leaving group for nucleophilic substitution reactions. researchgate.netresearchgate.net The reactivity of this bromine atom is further influenced by other substituents on the benzanthrone core. For example, the presence of a nitro group, a strong electron-withdrawing group, at the 9-position facilitates the nucleophilic substitution of the bromine atom at the 3-position, allowing reactions to proceed at lower temperatures and with higher yields. nih.gov

Furthermore, the introduction of a bromine atom can cause a blue-shift in both the absorption and emission spectra and a decrease in the fluorescence quantum yield when compared to their non-brominated counterparts. researchgate.net In a study of 2-bromo-3-aminobenzo[de]anthracene-7-one, the bromine atom, acting as an electron-withdrawing substituent, along with the electron-donating amino group, creates a donor-π-acceptor (D–π–A) architecture. nih.govmdpi.com This structure is highly conducive to intramolecular charge transfer (ICT), leading to pronounced solvatochromism. nih.govmdpi.com

The position of the bromine atom also affects the stability of resulting compounds. For example, mass spectrometry analysis of N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide showed low stability, with the detection of bromobenzanthrone molecular ions, indicating fragmentation. mdpi.com

Impact of Amine and Amidine Substituents on Photophysical Characteristics

The introduction of amine and amidine groups at the 3-position of the benzanthrone core profoundly influences the photophysical properties of the resulting compounds, making them promising candidates for fluorescent dyes and probes. nih.govnih.gov These substituents act as electron-donating groups, interacting with the electron-withdrawing carbonyl group of the benzanthrone skeleton. nih.govacs.org This interaction often leads to the formation of an intramolecular charge transfer (ICT) state upon excitation, which is a key factor governing their fluorescence behavior. nih.govacs.org

Derivatives with amine and amidine substituents typically exhibit bright fluorescence in the yellow to red region of the spectrum, both in solution and in the solid state. nih.govnih.gov The specific photophysical properties, such as absorption and emission wavelengths, Stokes shifts, and quantum yields, are highly dependent on the nature of the substituent and the polarity of the solvent.

For example, 3-aminobenzanthrone (B1253024) derivatives absorb light in the range of 430–520 nm and emit between 560–670 nm. nih.govmdpi.com The substitution of the amino group can further tune these properties. For instance, N-substituted 3-aminobenzanthrones have been synthesized and their photophysical properties studied to mimic the behavior of donor subunits in more complex systems. researchgate.net

Amidine derivatives of benzanthrone also show significant fluorescence. nih.gov They are often synthesized via a condensation reaction from 3-aminobenzo[de]anthracen-7-one. nih.gov These compounds exhibit a notable solvent effect, with an increase in solvent polarity leading to a larger Stokes shift and a decrease in the fluorescence quantum yield. nih.gov This behavior is characteristic of molecules with a significant change in dipole moment upon excitation, which is typical for ICT processes.

The table below summarizes the photophysical properties of some amine and amidine substituted benzanthrone derivatives.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) | Reference |

| 3-(N′-methyl)-piperazino-7H-benzo[de]anthracen-7-one (Me-PBA) | rsc.org | ||||

| Toluene | 430 | 508 | 3820 | 65 | rsc.org |

| Dichloromethane | 442 | 550 | 4680 | 38 | rsc.org |

| Acetonitrile | 440 | 565 | 5280 | 15 | rsc.org |

| 3-(N′-phenyl)-piperazino-7H-benzo[de]anthracen-7-one (Ph-PBA) | rsc.org | ||||

| Toluene | 435 | 525 | 4230 | 18 | rsc.org |

| Dichloromethane | 448 | 580 | 5280 | 3 | rsc.org |

| Acetonitrile | 445 | 598 | 5890 | 1 | rsc.org |

| 3-bromo-9-N′-(N,N-dimethylformamidino)benzanthrone | mdpi.com | ||||

| Hexane (B92381) | 434 | 503 | 3380 | 25 | mdpi.com |

| Ethanol | 476 | 592 | 4130 | 45 | mdpi.com |

| DMSO | 486 | 605 | 4090 | 28 | mdpi.com |

Effect of Conjugated Systems (e.g., Phenylethynyl) on Electronic Transitions

The introduction of conjugated systems, such as a phenylethynyl group, at the 3-position of the benzanthrone core significantly modifies its electronic and photophysical properties. This extension of the π-conjugated system generally leads to a bathochromic (red) shift in the absorption and emission spectra.

The synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one has been achieved through a Sonogashira coupling reaction. researchgate.netresearchgate.netmdpi.com This derivative exhibits fluorescence in various solvents, with absorption maxima around 416-426 nm and emission maxima ranging from 492 nm in chloroform (B151607) to 535 nm in ethanol. mdpi.com The quantum yield of this compound is solvent-dependent, reaching up to 68% in ethanol. researchgate.netmdpi.com

The presence of the phenylethynyl group creates a donor-π-acceptor (D-π-A) architecture, which can lead to interesting solvatochromic behavior. researchgate.net The extended conjugation facilitates intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting benzanthrone core upon photoexcitation. acs.org This ICT character is often responsible for the observed solvatochromism, where the emission wavelength changes with the polarity of the solvent. researchgate.net

The table below presents the photophysical data for 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one in different solvents.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) | Reference |

| Hexane | 416 | 493 | 77 | 35 | mdpi.com |

| Toluene | 420 | 496 | 76 | 32 | mdpi.com |

| Chloroform | 422 | 492 | 70 | 25 | mdpi.com |

| Ethyl acetate (B1210297) | 420 | 518 | 98 | 38 | mdpi.com |

| Acetone | 421 | 525 | 104 | 24 | mdpi.com |

| Acetonitrile | 419 | 528 | 109 | 22 | mdpi.com |

| Ethanol | 426 | 535 | 109 | 68 | mdpi.com |

| DMSO | 426 | 533 | 107 | 45 | mdpi.com |

Role of Electron-Withdrawing Groups (e.g., Nitro) in Enhancing Optical Properties

The introduction of strong electron-withdrawing groups, such as the nitro group (NO₂), onto the benzanthrone framework significantly modulates the optical and electronic properties of the molecule. nih.gov The position of the nitro group is critical in determining its effect.

When a nitro group is introduced at the 9-position of 3-bromobenzanthrone (B182157), it enhances the reactivity of the bromine atom towards nucleophilic substitution. nih.gov This is due to the strong electron-withdrawing nature of the nitro group, which reduces the electron density at the 3-position, making it more susceptible to nucleophilic attack. nih.gov This facilitates the synthesis of various 3-substituted-9-nitrobenzanthrone derivatives. nih.gov

From a photophysical perspective, the presence of a nitro group generally leads to a red-shift in the absorption spectra. For example, 3-amino-9-nitrobenzanthrone derivatives absorb in the range of 450 to 560 nm, which is a significant shift compared to their non-nitrated counterparts. mdpi.com This is attributed to the enhanced intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting benzanthrone core, further intensified by the additional electron-withdrawing nitro group. nih.gov

Furthermore, the incorporation of a nitro group has been found to increase the first- and second-order hyperpolarizability of the benzanthrone core. nih.govdntb.gov.ua This enhancement of nonlinear optical properties makes these compounds promising for applications in optical limiting devices. nih.govdntb.gov.ua

The table below illustrates the effect of a nitro group on the absorption maxima of some benzanthrone derivatives.

| Compound | Solvent | Absorption Max (nm) | Reference |

| 3-morpholino-9-nitrobenzanthrone | Toluene | 508 | nih.gov |

| 3-piperidino-9-nitrobenzanthrone | Toluene | 516 | nih.gov |

| 3-pyrrolidino-9-nitrobenzanthrone | Toluene | 525 | nih.gov |

| 3-azepano-9-nitrobenzanthrone | Toluene | 518 | nih.gov |

Correlation Between Molecular Dipole Moment and Solvatochromism

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a prominent feature of many benzanthrone derivatives. This phenomenon is intimately linked to the change in the molecule's dipole moment upon electronic excitation. A significant difference between the ground-state dipole moment (μ_g) and the excited-state dipole moment (μ_e) is a hallmark of molecules exhibiting strong solvatochromism.

In many substituted benzanthrones, particularly those with a donor-π-acceptor (D-π-A) architecture, the absorption of light promotes an intramolecular charge transfer (ICT). nih.govmdpi.comacs.org This ICT leads to a more polar excited state, meaning μ_e is larger than μ_g. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum as the solvent polarity increases. nih.govmdpi.comnih.gov

The relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity can be described by the Lippert-Mataga equation, which allows for the estimation of the change in dipole moment (Δμ = μ_e - μ_g).

For example, in 2-bromo-3-aminobenzo[de]anthracene-7-one, the D-π-A structure leads to a pronounced solvatochromic shift. nih.govmdpi.com As the solvent polarity increases, the emission peak shifts to longer wavelengths by over 110 nm. mdpi.comresearchgate.net This indicates a significant increase in the dipole moment upon excitation. In some cases, particularly in highly polar solvents, a twisted intramolecular charge transfer (TICT) state can form, which often leads to a decrease in the fluorescence quantum yield. nih.govmdpi.com

Computational studies have also been employed to understand the changes in dipole moment and their correlation with solvatochromism in benzanthrone dyes. acs.org These studies have confirmed that intramolecular charge transfer is more pronounced in a solvent medium, facilitating a bathochromic shift in the emission. acs.org

The table below shows the solvatochromic data for 2-bromo-3-aminobenzo[de]anthracene-7-one, illustrating the effect of solvent polarity on its photophysical properties.

| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| Hexane | 0.009 | 434 | 508 | 74 | 0.35 | nih.gov |

| Toluene | 0.099 | 443 | 521 | 78 | 0.31 | nih.gov |

| Chloroform | 0.259 | 452 | 535 | 83 | 0.28 | nih.gov |

| Ethyl Acetate | 0.228 | 448 | 552 | 104 | 0.21 | nih.gov |

| Dichloromethane | 0.309 | 455 | 560 | 105 | 0.18 | nih.gov |

| Acetone | 0.355 | 450 | 575 | 125 | 0.15 | nih.gov |

| Acetonitrile | 0.460 | 446 | 598 | 152 | 0.11 | nih.gov |

| Dimethyl Sulfoxide (B87167) | 0.472 | 458 | 623 | 165 | 0.08 | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel Substitution Patterns and Hybrid Structures

The core structure of bromo-7H-benz(de)anthracen-7-one offers a robust platform for chemical modification. The bromine atom, in particular, serves as a versatile handle for introducing a wide array of functional groups through various coupling reactions. Future research will likely focus on the synthesis and characterization of novel derivatives with tailored electronic and steric properties.

One area of growing interest is the synthesis of disubstituted benzanthrone (B145504) derivatives. mdpi.com While mono-substituted derivatives have been extensively studied, di-substitution, such as in 3,9-disubstituted derivatives, can lead to materials with unique properties like thermally activated delayed deep-red fluorescence. mdpi.com The synthesis of N-containing derivatives by leveraging the reactivity of amino groups on the benzanthrone skeleton is another promising avenue. mdpi.comresearchgate.net For instance, the condensation of 3-bromo-9-aminobenzanthrone with dimethylformamide has been shown to yield amidine derivatives with interesting photophysical characteristics. mdpi.comresearchgate.net

The exploration of hybrid structures, where the this compound moiety is coupled with other functional molecules, is also a key area of future research. An example of this is the synthesis of 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, created through a nucleophilic substitution of the bromine atom. mdpi.com Such hybrid molecules can exhibit novel properties arising from the interplay between the benzanthrone core and the appended functional group.

| Derivative | Substitution Position(s) | Synthetic Precursor | Key Feature |

| N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide | 3, 9 | 3-bromo-9-aminobenzanthrone | Amidine derivative with potential as a biomedical probe. mdpi.comresearchgate.net |

| 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | 3 | 3-bromobenzanthrone (B182157) | Donor-acceptor type fluorescent dye. mdpi.com |

| 2-bromo-3-aminobenzanthrone derivatives | 2, 3 | 2-bromo-3-aminobenzanthrone | Precursors for dyes with interesting optoelectronic properties. mdpi.com |

| 3,9-dibromobenzanthrone (B1345208) derivatives | 3, 9 | 3,9-dibromobenzanthrone | Exhibit thermally activated delayed deep-red fluorescence. mdpi.com |

Advanced Applications in Bio-sensing and Diagnostics

The inherent fluorescence of benzanthrone derivatives makes them highly suitable for applications in bio-sensing and diagnostics. mdpi.com Their high photostability and low toxicity are particularly advantageous for studying biological systems such as proteins, lipids, and living cells. mdpi.com

Future research will likely focus on developing highly specific and sensitive fluorescent probes based on the this compound scaffold. The solvatochromic properties of some derivatives, where the fluorescence emission spectrum shifts in response to the polarity of the solvent, can be harnessed to probe the microenvironment of biological structures. mdpi.comresearchgate.net For example, the synthesized amidine derivative, N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide, demonstrates a large Stokes shift and its fluorescence is sensitive to solvent polarity, highlighting its potential as a biomedical probe. mdpi.comresearchgate.net

The development of "smart" probes that can be activated by specific enzymes or biomarkers is another exciting avenue. This could involve designing derivatives that are initially non-fluorescent but become fluorescent upon reacting with a target molecule, enabling the detection of disease markers with high signal-to-noise ratios.

Development of this compound Based Advanced Functional Materials

The utility of this compound extends beyond biological applications into the realm of advanced functional materials. Its derivatives are already utilized as dyes, luminophores, and in photochromic materials. mdpi.com A key application is its use as a starting material in the preparation of near-infrared (near-IR) fluorescent dyes like terrylenimides. cookechem.com

Future research will likely explore the incorporation of this compound into polymeric and supramolecular structures to create novel materials with tailored optical and electronic properties. For example, polymers containing the benzanthrone moiety could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of advanced sensors. The ability to tune the electronic properties through substitution on the benzanthrone core will be crucial in designing materials with optimal performance for these applications. mdpi.com

| Material Type | Potential Application | Key Property of Benzanthrone Derivative |

| Near-IR Fluorescent Dyes | Bio-imaging, Optical Communications | Strong emission in the near-infrared region. cookechem.com |

| Luminophores | Lighting, Displays | High fluorescence quantum yield and photostability. mdpi.com |